6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
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Overview
Description
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a methyl group at the 6th position and a cyano group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanopyridine with a suitable methyl-substituted pyrrole derivative. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer properties, particularly in targeting fibroblast growth factor receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The biological activity of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is primarily attributed to its ability to inhibit fibroblast growth factor receptors. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the methyl and cyano groups, showing different biological activities.
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: Contains a bromine atom, which may enhance its reactivity in certain chemical reactions.
Pyrrolopyrazine derivatives: Exhibit a similar fused ring system but with different nitrogen positioning, leading to varied biological activities.
Uniqueness
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit fibroblast growth factor receptors makes it a promising candidate for anticancer drug development.
Biological Activity
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound notable for its structural features that include both pyrrole and pyridine rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, highlighting its interactions, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula : C₉H₈N₄
- Molecular Weight : Approximately 160.173 g/mol
- Functional Groups : Pyrrole, pyridine, and carbonitrile
The presence of the carbonitrile functional group is significant as it enhances the compound's reactivity and biological activity, making it a candidate for various medicinal applications.
Antitumor Activity
Research indicates that derivatives of this compound exhibit notable antitumor properties. A study focusing on similar pyrrolo[2,3-b]pyridine derivatives revealed significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation. For instance, derivative 4h demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating potent inhibitory activity against these targets .
Antiproliferative Effects
The antiproliferative activity of this compound has been assessed against various cancer cell lines. A study reported that modifications to the pyridine structure could enhance antiproliferative effects, particularly against HeLa and MDA-MB-231 cell lines. The presence of hydroxyl (-OH) groups was found to improve the efficacy of these compounds significantly .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cellular processes that lead to uncontrolled cell growth.
- Induction of Apoptosis : It has been shown to induce apoptotic pathways in cancer cells, contributing to its antitumor effects.
- Targeting Specific Receptors : The interaction with FGFRs suggests a targeted approach to inhibiting pathways critical for tumor growth.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrrolo[2,3-b]pyridine derivatives:
Compound Name | CAS Number | IC50 (nM) | Similarity Index |
---|---|---|---|
6-Methyl-1H-pyrrolo[2,3-b]pyridine | 824-51-1 | - | 0.90 |
4-Methyl-1H-pyrrolo[2,3-b]pyridine | 271-63-6 | - | 0.90 |
4-Amino-1H-pyrrolo[2,3-b]pyridine | 74420-00-1 | - | 0.89 |
This table illustrates how structural similarities may influence biological activities across different compounds .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : In vitro studies demonstrated that derivative 4h not only inhibited the proliferation of breast cancer cells (4T1) but also reduced their migration and invasion capabilities .
- Antimicrobial Activity : Research on related pyrrole derivatives indicated promising antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus . This suggests a broader application in treating infections alongside cancer therapies.
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-2-3-7-4-8(5-10)12-9(7)11-6/h2-4H,1H3,(H,11,12) |
InChI Key |
OZTWXMKEHSILOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)C#N |
Origin of Product |
United States |
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